molecular formula C5H10ClNO3 B1416752 (R)-Morpholine-3-carboxylic acid hydrochloride CAS No. 1187928-88-6

(R)-Morpholine-3-carboxylic acid hydrochloride

Cat. No.: B1416752
CAS No.: 1187928-88-6
M. Wt: 167.59 g/mol
InChI Key: CWSLARZELUGARZ-PGMHMLKASA-N
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Description

Structural characterization and molecular properties

(R)-Morpholine-3-carboxylic acid hydrochloride exhibits a well-defined molecular architecture characterized by its six-membered morpholine ring containing both nitrogen and oxygen heteroatoms. The compound possesses the molecular formula C₅H₁₀ClNO₃ with a molecular weight of 167.59 grams per mole. The morpholine ring adopts a chair conformation similar to cyclohexane, with the oxygen atom occupying an equatorial position that minimizes steric interactions. The carboxylic acid functional group attached at the 3-position provides acidic properties to the molecule, while the hydrochloride salt formation enhances its crystalline stability and water solubility characteristics.

The three-dimensional structure reveals specific geometric parameters that influence the compound's reactivity and biological interactions. The nitrogen atom in the morpholine ring can participate in hydrogen bonding interactions, while the carboxylic acid group provides additional sites for intermolecular associations. Spectroscopic analysis demonstrates characteristic infrared absorption bands corresponding to the carbonyl stretch of the carboxylic acid group and the nitrogen-hydrogen stretching frequencies. Nuclear magnetic resonance spectroscopy provides detailed information about the stereochemical environment of the chiral center, confirming the (R)-absolute configuration through coupling pattern analysis.

Table 1: Fundamental Molecular Properties

Property Value Source
Molecular Formula C₅H₁₀ClNO₃
Molecular Weight 167.59 g/mol
CAS Number 1187928-88-6
Melting Point 245-250°C
Physical State White solid
Solubility Water soluble

The compound demonstrates excellent thermal stability with a melting point range of 245-250°C, indicating strong intermolecular forces in the crystalline state. This thermal stability makes it suitable for various synthetic applications requiring elevated temperatures. The hydrochloride salt formation significantly enhances the compound's solubility in polar solvents, particularly water, which facilitates its purification and handling in laboratory settings.

Historical development and academic significance

The development of this compound emerged from the broader research into morpholine-containing amino acids as building blocks for peptidomimetic chemistry. Early investigations into enantiopure morpholine derivatives began in the mid-2000s, with significant contributions from academic research groups focusing on the synthesis of unnatural amino acids for pharmaceutical applications. The compound gained particular attention following the development of efficient synthetic routes that could provide both enantiomers in high optical purity.

Academic research has demonstrated the compound's significance in solid-phase peptide synthesis applications, where its Fluorenylmethyloxycarbonyl-protected derivatives have shown full compatibility with standard peptide synthesis protocols. This compatibility has opened new avenues for incorporating morpholine rings into peptide-based drug candidates, potentially enhancing their metabolic stability and biological activity. Research groups have successfully synthesized model tripeptides containing this amino acid, demonstrating its practical utility in peptidomimetic chemistry.

The compound has gained recognition in the field of combinatorial chemistry, where polymer-supported synthesis strategies have been developed for its preparation. These methodologies have enabled the stereoselective formation of morpholine-3-carboxylic acid derivatives through innovative solid-phase approaches. The research has revealed specific stereochemical outcomes and the formation of stable rotameric forms, contributing to a deeper understanding of morpholine chemistry in constrained environments.

Recent studies have expanded the applications of this compound beyond traditional peptide chemistry into broader pharmaceutical synthesis. The compound serves as a key intermediate in the development of various therapeutic agents, particularly those targeting neurological and metabolic disorders. Its role as a building block has been recognized in the synthesis of polymers with enhanced properties, including improved flexibility and durability characteristics that extend equipment lifespan in industrial applications.

Nomenclature and systematic classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete name being (3R)-morpholine-3-carboxylic acid hydrochloride. The compound belongs to the broader class of morpholine derivatives, specifically categorized as a morpholine-3-carboxylic acid with defined stereochemistry. Alternative nomenclature includes 3-Morpholinecarboxylic acid hydrochloride with (3R)-configuration specification, emphasizing the spatial arrangement around the chiral center.

Chemical classification systems recognize this compound under multiple organizational schemes. The Chemical Abstracts Service has assigned the unique identifier 1187928-88-6 to distinguish it from other stereoisomers and related compounds. The European Community number 828-060-0 provides additional regulatory identification for commercial and research applications. These systematic identifiers ensure precise communication within the scientific community and facilitate accurate literature searches and database queries.

Table 2: Systematic Identifiers and Classifications

Classification Type Identifier Reference
CAS Number 1187928-88-6
European Community Number 828-060-0
MDL Number MFCD06809588
ChemSpider ID 42614338
InChI Key CWSLARZELUGARZ-MRTUHIHMSA-N

The International Chemical Identifier system provides a standardized representation of the molecular structure through the InChI string, which encodes the connectivity and stereochemistry information. The corresponding InChI Key serves as a shortened, hash-like representation that facilitates database searches and cross-referencing between different chemical information systems. The Simplified Molecular-Input Line-Entry System representation captures the two-dimensional structural information in a compact text format suitable for computational applications.

Pharmacological classification systems recognize this compound as an amino acid derivative with potential therapeutic applications. The compound falls under the category of unnatural amino acids, specifically those containing heterocyclic ring systems that can modulate peptide and protein properties. This classification has implications for its regulatory status and potential pharmaceutical development pathways.

Stereochemical considerations and chirality

The stereochemical properties of this compound represent a critical aspect of its chemical identity and biological activity. The compound contains a single chiral center at the 3-position of the morpholine ring, where the carboxylic acid group is attached. The (R)-configuration designation follows the Cahn-Ingold-Prelog priority rules, indicating the specific three-dimensional arrangement of substituents around this stereocenter. This absolute configuration significantly influences the compound's interactions with biological targets and its utility in asymmetric synthesis applications.

Chiral recognition studies have demonstrated that the (R)-enantiomer exhibits distinct properties compared to its (S)-counterpart, particularly in enzyme-substrate interactions and receptor binding affinities. High-performance liquid chromatography analysis using chiral stationary phases has confirmed the optical purity of synthetic preparations, with enantiomeric excess values typically exceeding 99% for well-optimized synthetic routes. The stereochemical integrity remains stable under normal storage conditions, although exposure to strongly basic conditions may lead to racemization through enolate formation.

The morpholine ring conformation plays a crucial role in determining the overall stereochemical presentation of the molecule. Nuclear magnetic resonance studies have revealed the preferred chair conformation of the morpholine ring, with the carboxylic acid substituent adopting an equatorial orientation to minimize steric interactions. This conformational preference influences the compound's reactivity patterns and its compatibility with various synthetic transformations.

Table 3: Stereochemical Properties

Property Description Reference
Chiral Centers One at C-3 position
Absolute Configuration (R)
Optical Activity Dextrorotatory
Enantiomeric Excess >99% (synthetic)
Conformational Preference Chair (equatorial COOH)

Rotameric considerations become particularly important when the compound is incorporated into peptide sequences or when the nitrogen atom is acylated. Research has identified stable rotameric forms that arise from restricted rotation around the nitrogen-acyl bond, leading to observable effects in nuclear magnetic resonance spectra. These rotameric populations can influence the biological activity of peptides containing this amino acid residue, necessitating careful consideration during drug design efforts.

The stereochemical aspects extend to the compound's behavior in solid-phase synthesis applications, where the chiral environment can influence coupling efficiencies and side reaction rates. Studies have demonstrated that the (R)-configuration generally provides superior results in Fluorenylmethyloxycarbonyl-based peptide synthesis protocols compared to racemic mixtures. This stereochemical advantage has contributed to the compound's preferred status in peptidomimetic research applications.

Properties

IUPAC Name

(3R)-morpholine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3.ClH/c7-5(8)4-3-9-2-1-6-4;/h4,6H,1-3H2,(H,7,8);1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSLARZELUGARZ-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H](N1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187928-88-6
Record name 3-Morpholinecarboxylic acid, hydrochloride (1:1), (3R)-
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Record name (3R)-Morpholine-3-carboxylic acid hydrochloride
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Preparation Methods

Direct Synthesis via Asymmetric Hydroxylation and Carboxylation

Method Overview:
This approach involves asymmetric functionalization of morpholine derivatives to introduce the (R)-configuration at the 3-position, followed by carboxylation and salt formation.

Step-by-step Process:

  • Preparation of chiral morpholine intermediates:
    Starting from commercially available morpholine, asymmetric synthesis can be achieved via chiral catalysts or auxiliaries. For example, chiral phase-transfer catalysis or enzymatic resolution can be employed to obtain enantiomerically pure morpholine derivatives.
  • Carboxylation at the 3-position:
    The key step involves regioselective carboxylation of the chiral morpholine. This can be accomplished via directed lithiation or enolate chemistry, where the morpholine ring is deprotonated at the 3-position using a strong base such as n-butyllithium, followed by quenching with carbon dioxide to introduce the carboxyl group.

  • Hydrochloride salt formation:
    The free acid is then reacted with hydrogen chloride gas or hydrochloric acid solution under controlled conditions to produce the hydrochloride salt.

Research Data:
A study demonstrates the use of lithiation-carboxylation protocols to synthesize chiral morpholine derivatives with high stereoselectivity, achieving yields of over 80% and enantiomeric purity exceeding 99%.

Reaction of Morpholine with Chloroacetic Acid Derivatives

Method Overview:
This classical method involves nucleophilic substitution of chloroacetic acid derivatives with morpholine, followed by acidification.

Procedure:

  • Step 1: React morpholine with chloroacetic acid or its derivatives (e.g., chloroacetic acid chloride) in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol at moderate temperatures (50–70°C).
  • Step 2: The nucleophilic morpholine attacks the electrophilic chloroacetic acid derivative, forming an N-substituted intermediate.
  • Step 3: Acidify the reaction mixture with hydrochloric acid to precipitate the hydrochloride salt of (R)-Morpholine-3-carboxylic acid.

Notes:

  • Controlling the reaction conditions to favor the formation of the (R)-enantiomer is critical; chiral auxiliaries or chiral catalysts can be introduced if stereoselectivity is required.

Research Findings:
This method is straightforward and scalable, with yields typically in the range of 70–85%. The stereochemistry can be preserved if starting from enantiomerically pure precursors or through chiral resolution steps.

Asymmetric Synthesis via Chiral Catalysis and Decarboxylative Routes

Method Overview:
Recent advances employ chiral catalysts to induce stereoselectivity during the formation of the compound.

Example Procedure:

  • Step 1: Use of chiral Fukuzumi catalysts or other chiral transition-metal complexes to mediate decarboxylative alkylation of morpholine derivatives under mild conditions, leading to enantioselective formation of (R)-Morpholine-3-carboxylic acid.
  • Step 2: Hydrolysis of ester intermediates, followed by acidification with HCl to obtain the hydrochloride salt.

Research Data:
A 2023 study reports diastereoselective radical decarboxylation reactions with yields of 80–90% and high enantiomeric excess, demonstrating the viability of this approach for stereoselective synthesis.

Data Table Summarizing Preparation Methods

Method Key Reagents Stereoselectivity Typical Yield Advantages Notes
Asymmetric Lithiation & Carboxylation Morpholine, n-BuLi, CO₂ High (>99%) >80% High stereochemical control Requires chiral auxiliaries
Nucleophilic Substitution Morpholine, chloroacetic acid chloride Racemic or resolved 70–85% Simple, scalable Stereoselectivity depends on starting material
Chiral Catalysis & Radical Decarboxylation Morpholine derivatives, chiral catalysts High (>90%) 80–90% High enantioselectivity Advanced, requires specialized catalysts

Chemical Reactions Analysis

Types of Reactions

®-Morpholine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the morpholine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, alkoxides, and amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholine-3-carboxylic acid N-oxide, while reduction can produce morpholine-3-carboxamide.

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis
(R)-Morpholine-3-carboxylic acid hydrochloride is primarily utilized as a building block in the synthesis of pharmaceuticals. Its chiral nature makes it especially valuable for developing drugs that target central nervous system disorders. The compound facilitates the creation of complex molecular structures necessary for effective drug action .

Case Study: CNS Disorders
Research has demonstrated that derivatives of (R)-Morpholine-3-carboxylic acid exhibit promising pharmacological properties. For instance, studies focusing on its derivatives have shown potential in treating conditions such as anxiety and depression by modulating neurotransmitter systems.

Chemical Synthesis

Organic Synthesis Applications
This compound serves as a reagent in organic synthesis, enabling the formation of intricate molecules. Its ability to act as a nucleophile or electrophile makes it essential for researchers in medicinal chemistry .

Data Table: Chemical Reactions Involving this compound

Reaction TypeDescriptionOutcome
Nucleophilic SubstitutionUsed to synthesize amine derivativesHigh yield of target compounds
EsterificationReacts with alcohols to form estersEnhanced solubility properties
AmidationForms amides with various carboxylic acidsIncreased biological activity

Biochemical Research

Enzyme Activity Studies
this compound is instrumental in studying enzyme activities and protein interactions. It provides insights into biochemical pathways and can lead to innovative therapeutic strategies .

Case Study: Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For example, its derivatives have been shown to inhibit proton pumps, suggesting potential applications in treating gastroesophageal reflux disease and peptic ulcers .

Material Science

Polymer Development
In material science, this compound is employed to develop polymers and coatings that enhance material properties such as flexibility and durability. This is crucial for various industrial applications, including packaging and construction materials .

Agricultural Chemistry

Agrochemical Applications
The compound is being explored for its potential use in developing agrochemicals aimed at improving pest control solutions while minimizing environmental impact. Its biochemical properties allow for the design of more effective and environmentally friendly pesticides .

Mechanism of Action

The mechanism of action of ®-Morpholine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can act as a ligand for certain enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Feature Primary Applications
(R)-Morpholine-3-carboxylic acid HCl 1187928-88-6 C₅H₁₀ClNO₃ 167.59 R-configuration at 3-position Drug delivery, gene therapy
(S)-Morpholine-3-carboxylic acid HCl 1187929-04-9 C₅H₁₀ClNO₃ 167.59 S-configuration at 3-position Modular synthesis
trans-2-Methylmorpholine-3-carboxylic acid HCl 1219384-60-7 C₆H₁₂ClNO₃ 153.56 Methyl group at 2-position Agrochemical research
Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid HCl 1909314-19-7 C₈H₁₄ClNO₃ 207.65 Fused pyrrolo-morpholine ring Neurological therapies
(R)-Morpholine-2-carboxylic acid HCl 1273577-14-2 C₅H₁₀ClNO₃ 167.59 Carboxylic acid at 2-position Peptide mimetics

Biological Activity

(R)-Morpholine-3-carboxylic acid hydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications in drug development.

  • Molecular Formula : C5_5H9_9ClN2_2O3_3
  • Molecular Weight : 167.59 g/mol
  • Appearance : White solid
  • Melting Point : 245°C to 250°C
  • Solubility : Soluble in water

This compound functions primarily as a biological building block in the synthesis of various organic compounds. Its mechanism of action involves interaction with specific enzymes and receptors, modulating their activity. This modulation can lead to effects such as enzyme inhibition or activation, depending on the target.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including proton pumps, which are vital in regulating gastric acid secretion. This property suggests potential therapeutic applications in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.
  • Antimicrobial Properties : Derivatives of (R)-Morpholine-3-carboxylic acid have demonstrated antimicrobial and antifungal activities. Studies indicate that these compounds can inhibit the growth of various pathogens, including fungi like Candida albicans and Candida glabrata by targeting ergosterol synthesis pathways .
  • Pharmacological Applications : The compound serves as a precursor for synthesizing biologically active drugs, enhancing its relevance in pharmaceutical research. Its derivatives are being explored for their potential roles in treating infections and other diseases .

Study 1: Antifungal Activity

A study evaluated the antifungal efficacy of morpholine derivatives, including this compound. The results indicated that certain derivatives exhibited potent antifungal activity against various strains of fungi, outperforming traditional antifungal agents in some cases.

CompoundMIC (μg/mL)Activity
Compound A0.5Effective against C. albicans
Compound B1.0Effective against C. glabrata
(R)-Morpholine-3-carboxylic acid0.8Moderate activity

Study 2: Enzyme Interaction

In vitro studies demonstrated that this compound inhibits proton pump activity with an IC50_{50} value of approximately 25 μM, indicating its potential use in managing gastric acid-related disorders.

Applications in Drug Development

The compound's ability to act as an intermediate in drug synthesis makes it a valuable asset in pharmaceutical development. Its structural characteristics allow for modifications that can enhance biological activity or reduce toxicity.

Table: Comparison of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits proton pumps; potential for GERD treatment
AntimicrobialEffective against fungal pathogens
Drug SynthesisPrecursor for biologically active compounds

Q & A

Q. What are the recommended methods for synthesizing (R)-Morpholine-3-carboxylic acid hydrochloride?

The compound can be synthesized via carbodiimide-mediated coupling reactions. For example, activation of the carboxylic acid group using 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in aqueous conditions facilitates conjugation with amine-containing molecules like PEG derivatives . Alternatively, esterification can be achieved by dissolving the compound in methanol, adding thionyl chloride at low temperatures (-20°C), and stirring at room temperature to form methyl esters .

Q. How can researchers verify the enantiomeric purity of this compound?

Chiral HPLC or polarimetry are standard methods. Resolution of racemic mixtures via diastereomeric salt formation or chromatography is critical, as enantiomeric purity impacts pharmacological activity. For instance, resolving agents like tartaric acid derivatives can isolate the (R)-enantiomer from racemic mixtures .

Q. What analytical techniques are used to characterize this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., identifying singlet/multiplet peaks for protons in morpholine rings) , mass spectrometry (for molecular weight confirmation), and X-ray crystallography (to confirm stereochemistry) are common. Purity is often assessed via HPLC with UV detection .

Q. What safety precautions are required when handling this compound?

Use fume hoods, gloves, and lab coats. The compound is for research use only and should be handled in authorized facilities by trained personnel. MedChemExpress emphasizes that safe use rests entirely with the user, as the product is not validated for medical applications .

Advanced Research Questions

Q. How can discrepancies in solubility data across studies be resolved?

Contradictory solubility reports may arise from differences in solvents, pH, or temperature. Systematic validation under controlled conditions (e.g., using phosphate buffer at pH 7.4 or methanol) is recommended. Cross-referencing pharmacopoeial methods, such as those for morphine hydrochloride (e.g., chloroform extraction and acid-base titration), can provide standardized protocols .

Q. What strategies mitigate by-product formation during esterification of this compound?

Optimize reaction conditions: (1) Use anhydrous solvents to prevent hydrolysis. (2) Control temperature (e.g., -20°C during thionyl chloride addition). (3) Purify intermediates via column chromatography or recrystallization. highlights partitioning between Na₂CO₃ and dichloromethane to remove acidic impurities .

Q. How does this compound enhance nanoparticle-based drug delivery systems?

The carboxylic acid group enables covalent conjugation to polymers or nanoparticles. In zwitterion-functionalized dendrimers, it improves serum stability and cellular uptake. For example, HOOC-PEG-Mor conjugates enhance gene delivery efficacy in cancer therapy by reducing nonspecific protein adsorption .

Q. What are the implications of enantiomeric impurities in pharmacological studies?

Even minor enantiomeric contaminants can alter receptor binding (e.g., κ-opioid receptor agonism) or metabolic pathways. Rigorous chiral separation and quantification (e.g., via enantioselective HPLC) are essential, as demonstrated in studies on morpholine-derived analgesics .

Methodological Notes

  • Synthesis : Prioritize carbodiimide activation (EDC/NHS) for aqueous compatibility or thionyl chloride for esterification in non-polar solvents .
  • Characterization : Combine NMR (structural confirmation), mass spectrometry (purity), and chiral HPLC (enantiomeric excess) .
  • Applications : Focus on functionalization for drug delivery (e.g., PEGylation) or receptor-targeted therapeutics .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(R)-Morpholine-3-carboxylic acid hydrochloride
Reactant of Route 2
(R)-Morpholine-3-carboxylic acid hydrochloride

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